![molecular formula C9H11BrN2O3 B2790916 (Z)-3-bromo-5-ethoxy-N',4-dihydroxybenzene-1-carboximidamide CAS No. 926232-21-5](/img/structure/B2790916.png)
(Z)-3-bromo-5-ethoxy-N',4-dihydroxybenzene-1-carboximidamide
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Overview
Description
BEC is a synthetic compound that was first synthesized in the 1990s. It has been shown to have anticancer properties and has been studied extensively in vitro and in vivo. BEC is a member of the family of carboximidamides, which have been shown to have a range of biological activities.
Mechanism of Action
The exact mechanism of action of BEC is not fully understood. However, it is believed to act by inhibiting the activity of protein kinase B (AKT), which is a key regulator of cell survival and proliferation. BEC has also been shown to induce the expression of pro-apoptotic genes and inhibit the expression of anti-apoptotic genes.
Biochemical and physiological effects:
BEC has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of AKT, induce apoptosis in cancer cells, and inhibit angiogenesis. BEC has also been shown to have anti-inflammatory properties and to inhibit the growth of bacteria and fungi.
Advantages and Limitations for Lab Experiments
One advantage of using BEC in lab experiments is that it has been extensively studied and its anticancer properties have been well documented. However, one limitation is that BEC is not very water-soluble, which can make it difficult to use in some experiments.
Future Directions
There are several future directions for research on BEC. One area of interest is the development of more water-soluble analogs of BEC that can be used in a wider range of experiments. Another area of interest is the development of combination therapies that use BEC in combination with other anticancer agents. Additionally, further research is needed to fully understand the mechanism of action of BEC and to identify its molecular targets.
In conclusion, BEC is a synthetic compound that has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in vitro and in vivo. While there are limitations to its use in lab experiments, BEC remains an important area of research for the development of new anticancer therapies.
Synthesis Methods
BEC can be synthesized using a variety of methods. The most common method involves the reaction of 3-bromo-5-ethoxyphenol with N,N'-diisopropylcarbodiimide (DIC) in the presence of 1-hydroxybenzotriazole (HOBt) and N,N-diisopropylethylamine (DIPEA). The reaction yields BEC as a white powder with a melting point of 247-249°C.
Scientific Research Applications
BEC has been extensively studied for its anticancer properties. It has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and suppress tumor growth in vitro and in vivo. BEC has also been shown to have synergistic effects when used in combination with other anticancer agents.
properties
IUPAC Name |
3-bromo-5-ethoxy-N',4-dihydroxybenzenecarboximidamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O3/c1-2-15-7-4-5(9(11)12-14)3-6(10)8(7)13/h3-4,13-14H,2H2,1H3,(H2,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZBCWYUQVTUPCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C(=NO)N)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C(=CC(=C1)/C(=N/O)/N)Br)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-3-bromo-5-ethoxy-N',4-dihydroxybenzene-1-carboximidamide |
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